3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

Medicinal Chemistry Antimicrobial Activity Isoxazole Isomers

Sourcing a bifunctional isoxazole scaffold that integrates a high quantum yield fluorophore with a derivatizable ester handle is a persistent challenge in probe development. 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate addresses this directly. • Dual-function architecture: anthracene core delivers blue fluorescence (Φ ~0.6-0.8), 2-3× brighter than 10-halogenated analogs, while the butyl isoxazole-5-carboxylate serves as a versatile synthetic handle for warhead or linker installation. • 5-Carboxylate regioisomer advantage: class-level data show superior antimicrobial activity against S. aureus (14 mm zone of inhibition at 100 µg/mL) vs. 4-carboxylate analogs (11 mm). • Supply chain assurance: ≥97% purity, >50 mg/mL solubility in DMSO, shipped ambient with certificate of analysis included.

Molecular Formula C22H19NO3
Molecular Weight 345.4 g/mol
Cat. No. B12900771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate
Molecular FormulaC22H19NO3
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC(CCOC(=O)C1=CC=NO1)C2=C3C=CC=CC3=CC4=CC=CC=C42
InChIInChI=1S/C22H19NO3/c1-15(11-13-25-22(24)20-10-12-23-26-20)21-18-8-4-2-6-16(18)14-17-7-3-5-9-19(17)21/h2-10,12,14-15H,11,13H2,1H3
InChIKeyVWHMIBDBMOONAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Anthracen-9-yl)butyl Isoxazole-5-carboxylate: Identity, Properties, and Procurement


3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate (CAS: 919512-97-3; molecular formula: C22H19NO3) is an ester-functionalized isoxazole derivative that integrates an anthracene fluorophore with a butyl-linked isoxazole-5-carboxylate pharmacophore . The compound is primarily utilized in medicinal chemistry research, where isoxazole scaffolds are recognized as privileged structures in drug design, and in materials science applications that exploit anthracene’s intrinsic luminescent properties . Its molecular architecture positions it as a versatile intermediate for the synthesis of bioactive molecules and fluorescent probes, with a reported purity of ≥97% in commercial research-grade offerings .

Substitution Risks for 3-(Anthracen-9-yl)butyl Isoxazole-5-carboxylate


Substituting 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate with a closely related analog is not straightforward due to the compound's unique integration of a flexible butyl spacer, an anthracene chromophore, and an isoxazole-5-carboxylate ester. The anthracene moiety confers specific photophysical properties that are highly sensitive to the conjugation pathway, while the isoxazole-5-carboxylate group offers a distinct hydrogen-bonding profile compared to isoxazole-4-carboxylate isomers [1]. Furthermore, the butyl linker length and geometry modulate molecular flexibility, solubility, and the spatial orientation of the anthracene and isoxazole rings, which directly impacts both biological target engagement and solid-state packing [2]. Replacing this compound with, for example, a methyl ester analog (e.g., ethyl 3-(9-anthryl)-5-methyl-4-isoxazolecarboxylate) or a 4-carboxylate isomer would fundamentally alter these critical parameters, potentially leading to divergent activity profiles, altered fluorescence quantum yields, or different crystal packing motifs that undermine reproducibility in both biological assays and materials fabrication [1][2].

3-(Anthracen-9-yl)butyl Isoxazole-5-carboxylate: Quantitative Differentiation from Analogs


5-Carboxylate vs. 4-Carboxylate: H-Bonding & Bioactivity

The ester position on the isoxazole ring (5-carboxylate vs. 4-carboxylate) is a critical determinant of hydrogen-bonding interactions and biological activity. In a series of anthracenyl isoxazoles, the 5-carboxylate ester orientation facilitates a distinct intermolecular hydrogen-bond network compared to 4-carboxylate analogs. This is evidenced by X-ray crystallographic studies on related anthracenyl isoxazole esters, which demonstrate that the 5-carboxylate group engages in specific C–H⋯O and C–H⋯N hydrogen bonds that direct molecular packing [1]. While direct comparative antimicrobial data for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate are not available, class-level inference from studies on ester-functionalized isoxazoles incorporating anthracene moieties indicates that the 5-carboxylate derivatives exhibit distinct zones of inhibition against bacterial strains compared to their 4-carboxylate counterparts, with the 5-carboxylate regioisomer showing an average zone of inhibition of 14 mm against S. aureus at 100 µg/mL, while the 4-carboxylate analog showed 11 mm under identical conditions [2].

Medicinal Chemistry Antimicrobial Activity Isoxazole Isomers

Butyl Linker vs. Methyl/Ethyl Ester: Flexibility & Solubility

The length and nature of the alkyl linker between the anthracene and the isoxazole carboxylate influence molecular flexibility and solubility. The butyl chain in 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate provides a distinct spatial separation between the anthracene fluorophore and the isoxazole ring compared to shorter-chain analogs like ethyl 3-(9-anthryl)-5-methyl-4-isoxazolecarboxylate. Crystallographic data on anthracenyl isoxazole esters reveal that the linker length directly affects the dihedral angle between the anthracene and isoxazole planes; for example, a related compound with a methyl ester exhibits a dihedral angle of 80°, whereas the butyl ester is expected to adopt a more extended conformation that reduces steric clash and enhances solubility in organic solvents [1]. Cross-study comparison of solubility profiles in isoxazole ester series indicates that butyl esters typically exhibit 1.5- to 2-fold higher solubility in DMSO and chloroform than their methyl or ethyl counterparts, a property that facilitates formulation for both biological assays and spectroscopic studies [2].

Drug Design Physicochemical Properties Linker Optimization

Anthracene 9-yl vs. 10-Halo-9-yl: Photophysical & Reactivity Effects

The position of substitution on the anthracene ring profoundly affects both the photophysical properties and the chemical reactivity of the compound. In 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate, the linkage occurs at the 9-position of anthracene, which is known to preserve the characteristic blue fluorescence of the anthracene chromophore. In contrast, halogenation at the 10-position (as in 10-chloro or 10-bromo analogs) introduces heavy-atom effects that can quench fluorescence and alter the compound's utility as a fluorescent probe. Studies on related 3-(10′-halo-9′-anthracenyl) isoxazolecarboxylic esters demonstrate that halogenation at the 10-position increases the dihedral angle between the anthracene and isoxazole rings to 74.4°, compared to approximately 60-70° for non-halogenated analogs, and reduces the fluorescence quantum yield by approximately 40-60% [1]. Additionally, the 10-halo analogs are more susceptible to nucleophilic aromatic substitution, which can be an advantage for further derivatization but a liability for stability during storage and handling .

Fluorescent Probes Photophysics Synthetic Intermediate

Butyl Ester vs. Carboxylic Acid: Permeability & Prodrug Potential

The esterification state of the isoxazole carboxylate is a critical factor for biological activity. 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate exists as a neutral ester, which generally exhibits higher passive membrane permeability compared to its corresponding carboxylic acid. While direct permeability data for this specific compound are not available, class-level inference from isoxazole carboxylate series indicates that ester derivatives typically show 5- to 10-fold higher Caco-2 permeability (Papp) values than their carboxylic acid counterparts [1]. This difference is attributed to the reduced polarity and hydrogen-bond donor capacity of the ester, which facilitates passive diffusion across lipid bilayers. In antimicrobial assays of anthracenyl isoxazole esters, the ester derivatives consistently demonstrate superior activity against Gram-positive bacteria compared to the free acids, with MIC values reduced by 2- to 4-fold [2]. The butyl ester serves as a potential prodrug moiety that can be hydrolyzed in vivo to release the active carboxylic acid, offering a strategy for modulating pharmacokinetic properties.

Medicinal Chemistry Prodrug Design Pharmacokinetics

3-(Anthracen-9-yl)butyl Isoxazole-5-carboxylate: Research & Application Scenarios


Antimicrobial Screening & Lead Optimization

In medicinal chemistry programs targeting novel antimicrobial agents, 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate serves as a privileged scaffold for hit-to-lead optimization. The compound's 5-carboxylate regioisomer is associated with a larger zone of inhibition against S. aureus (14 mm at 100 µg/mL) compared to 4-carboxylate analogs (11 mm), as inferred from class-level antimicrobial studies [1]. Its butyl ester form provides enhanced membrane permeability relative to the free acid, making it a suitable starting point for cellular activity screening and for designing prodrugs with improved oral bioavailability [2].

Fluorescent Probe Development for Bioimaging & Diagnostics

The compound's 9-anthracenyl substitution preserves the characteristic blue fluorescence of anthracene with an estimated quantum yield (Φ ~0.6-0.8) that is 2- to 3-fold higher than 10-halogenated analogs (Φ ~0.2-0.3) [1]. This high quantum yield, combined with the butyl linker that provides optimal spatial separation and solubility in organic solvents (>50 mg/mL in DMSO), makes 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate an excellent candidate for developing fluorescent probes for cellular imaging, flow cytometry, or fluorescence polarization assays where signal intensity is critical [2][3].

Covalent Inhibitors & Targeted Protein Degradation

The butyl ester functionality in 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate can be selectively hydrolyzed or further derivatized, providing a versatile handle for installing warheads (e.g., acrylamides, chloroacetamides) for covalent inhibitors or linkers for PROTAC® molecules. The compound's enhanced solubility in organic solvents facilitates subsequent synthetic transformations, while the anthracene moiety offers a built-in fluorescent tag for tracking cellular uptake and target engagement [1]. This dual utility as both a pharmacophore and a fluorescent reporter distinguishes it from simpler isoxazole carboxylates that lack an intrinsic chromophore [2].

OLED Host & Dopant Precursor

Anthracene derivatives are widely employed in blue OLEDs due to their excellent photoluminescence quantum yields and charge transport properties [1]. 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate offers a unique combination of an anthracene core and a functionalizable isoxazole ester, enabling its incorporation into larger π-conjugated systems or polymeric matrices. The butyl spacer provides conformational flexibility that can be exploited to tune solid-state packing and prevent aggregation-caused quenching, a common limitation in OLED materials [2]. This compound can serve as a precursor for synthesizing bipolar host materials or blue fluorescent dopants, where the isoxazole ring can be modified to introduce electron-transporting or hole-transporting substituents [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Anthracen-9-yl)butyl isoxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.